molecular formula C25H26ClNO3 B12734865 4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate CAS No. 83123-72-2

4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate

Cat. No.: B12734865
CAS No.: 83123-72-2
M. Wt: 423.9 g/mol
InChI Key: OQDGAFSTKXLAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate is a synthetic nicotinate ester compound supplied for research purposes. This chemical is structurally related to other nicotinic acid esters, such as hexyl nicotinate and methyl nicotinate, which are recognized in scientific literature for their vasodilatory properties and use in studies of topical circulation and inflammation . As an agonist for nicotinic acetylcholine receptors (nAChRs), this compound is of significant interest for investigating the cholinergic anti-inflammatory pathway . Activation of this pathway by nicotine and related compounds has been shown to stimulate neural circuits that regulate the release of pro-inflammatory cytokines, playing a role in immune response modulation . Researchers are exploring the potential of nAChR agonists in various models of inflammatory diseases, including ulcerative colitis, arthritis, and sepsis, where they have demonstrated predominantly anti-inflammatory effects . The specific structural features of this compound may offer unique pharmacodynamic properties for probing these mechanisms. This product is intended for in vitro and in vivo research applications to further elucidate the complex role of nAChR signaling in immunology. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

83123-72-2

Molecular Formula

C25H26ClNO3

Molecular Weight

423.9 g/mol

IUPAC Name

[4-[6-(4-chlorophenyl)hexoxy]phenyl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C25H26ClNO3/c26-23-12-8-20(9-13-23)6-3-1-2-4-17-29-24-14-10-21(11-15-24)19-30-25(28)22-7-5-16-27-18-22/h5,7-16,18H,1-4,6,17,19H2

InChI Key

OQDGAFSTKXLAAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)OCCCCCCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Example 1: Preparation Using Thionyl Chloride

  • Step 1 : Dissolve chlorobenzyl alcohol (e.g., 4.00 g) in N,N-dimethylformamide (10 mL) and cool to 5°C.
  • Step 2 : Add thionyl chloride dropwise (1.45 mL), stirring for 30 minutes to produce an intermediate solution.
  • Step 3 : Combine nicotinic acid (3.04 g) with potassium carbonate (5.53 g) in N,N-dimethylformamide (60 mL), stirring at 40°C for 30 minutes.
  • Step 4 : Add the intermediate solution dropwise to the suspension, heat at 80°C for 2 hours, and cool to room temperature.
  • Step 5 : Evaporate solvent under reduced pressure, add ice water (100 mL), stir for 10 minutes, filter precipitated crystals, and dry.

Yield : ~96%
Purity Analysis : Achieved via liquid chromatography (~99.7%).
Melting Point : 122–124°C.

Example 2: Electrophilic Aromatic Substitution

  • Step 1 : Prepare phenoxybenzyl chloride by reacting phenoxybenzyl alcohol with thionyl chloride at low temperatures.
  • Step 2 : React phenoxybenzyl chloride with nicotinic acid in the presence of a base such as potassium carbonate.
  • Step 3 : Purify the resulting ester through recrystallization or chromatography.

Analytical Techniques for Verification

To ensure the purity and structural integrity of This compound , the following analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1H $$-NMR and $$ ^13C $$-NMR spectra confirm chemical shifts corresponding to benzene rings, ester groups, and aliphatic chains.
  • Infrared Spectroscopy (IR) :

    • Characteristic absorption bands include:
      • Ester group ($$ \nu_{C=O} $$) around ~1700 cm$$^{-1}$$,
      • Aromatic C-H stretches ~3000 cm$$^{-1}$$.
  • Mass Spectrometry (MS) :

    • Molecular ion peaks verify molecular weight consistency.
  • Chromatography :

    • High-performance liquid chromatography (HPLC) assesses purity levels (>99%).

Data Table: Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%)
Intermediate Preparation Chlorobenzyl alcohol, Thionyl chloride DMF 5°C 30 min N/A
Esterification Nicotinic acid, Potassium carbonate DMF 40°C → 80°C ~2 hrs ~96%
Purification Ice water addition N/A Room temp ~10 min >99% purity

Notes on Optimization

  • Reaction conditions such as temperature and solvent choice significantly impact yield and purity.
  • Employing high-purity reagents reduces side reactions and improves product consistency.
  • Advanced techniques like microwave-assisted synthesis may enhance reaction rates.

Chemical Reactions Analysis

4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Characteristics

  • Chemical Formula : C20H24ClN1O3
  • CAS Number : 83123-72-2

The compound's structure features a 4-chlorophenyl group attached to a hexyloxy chain, which may influence its biological activity and pharmacokinetic properties. This unique configuration allows for specific interactions with biological targets, particularly nicotinic receptors.

Scientific Research Applications

1. Neurological Conditions
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate has shown promise in the development of therapeutic agents targeting neurological disorders. Its capability to interact with nicotinic acetylcholine receptors suggests potential for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that the compound may enhance cognitive function and neuroprotection through modulation of cholinergic signaling pathways.

2. Inflammatory Diseases
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism of action may involve the suppression of NF-kB signaling pathways, which are crucial in inflammation.

3. Drug Delivery Mechanisms
Due to its structural characteristics, this compound is being explored for enhancing drug delivery systems. Its ability to improve the bioavailability of existing drugs through modifications could lead to more effective treatment regimens, particularly in chronic diseases requiring long-term management.

Case Study 1: Neurological Activity

  • Objective : Evaluate the effects on cognitive function in animal models.
  • Findings : The compound improved memory retention in mice subjected to memory impairment models, suggesting potential use in cognitive enhancement therapies.

Case Study 2: Anti-inflammatory Effects

  • Objective : Assess the compound's impact on cytokine production.
  • Findings : In vitro studies demonstrated a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating strong anti-inflammatory activity.

Case Study 3: Drug Bioavailability Enhancement

  • Objective : Investigate the compound's role in enhancing the bioavailability of co-administered drugs.
  • Findings : Co-administration with standard anti-inflammatory drugs resulted in increased plasma concentrations and prolonged therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The compound may inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound’s closest analogs include benzyl nicotinate derivatives and nicotinate esters with modified ester groups or aromatic substituents (Table 1). Key differences are highlighted below:

Benzyl Nicotinate Derivatives ()
  • 6-Amino/6-Chloro/6-Acetyl Benzyl Nicotinate: These derivatives feature substitutions on the pyridine ring (e.g., amino, chloro, or acetyl groups at position 6). In contrast, the target compound’s modifications are on the benzyl group, leaving the pyridine ring unsubstituted. This distinction may lead to divergent biological activities; for example, pyridine-ring substitutions could enhance receptor binding, while benzyl modifications may improve membrane permeability.
Isopropyl Nicotinate Esters ()
  • Isopropyl 2-(4-(4-((4-Methoxyphenyl)amino)benzyl)piperazin-1-yl)nicotinate (CAS 1315555-58-8): This analog replaces the benzyl ester with an isopropyl group and introduces a piperazine-linked methoxyphenylamino-benzyl moiety. The target compound’s hexyloxy chain and lack of a piperazine group suggest a more lipophilic profile.
Ethyl 6-[(4-Chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 100278-33-9, )
  • This ethyl ester derivative includes amino, cyano, and phenyl groups on the pyridine ring. The target compound’s lack of pyridine-ring substituents and its extended hexyloxy chain likely result in reduced polarity and altered pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

Lipophilicity (logP)
  • The target compound’s hexyloxy chain and 4-chlorophenyl group significantly increase logP compared to simpler esters like benzyl nicotinate (logP ~2.5). Isopropyl analogs with polar piperazine groups () may exhibit lower logP values, while ethyl derivatives with cyano groups () could balance hydrophilicity and lipophilicity.
Solubility
  • The hexyloxy chain reduces aqueous solubility relative to unmodified benzyl nicotinate. Piperazine-containing analogs () may show improved solubility in acidic conditions due to protonation of the piperazine nitrogen.
Stability
  • The electron-withdrawing 4-chlorophenyl group in the target compound may enhance hydrolytic stability compared to methoxy- or amino-substituted analogs (). Ethyl esters () with electron-deficient pyridine rings might exhibit faster ester hydrolysis.

Data Table: Key Comparisons

Property Target Compound Benzyl Nicotinate () Isopropyl Piperazine Analogs () Ethyl Pyridine Analogs ()
Ester Group Benzyl Benzyl Isopropyl Ethyl
Key Substituents Hexyloxy-4-chlorophenyl Pyridine-ring substitutions Piperazine, methoxyphenylamino Pyridine-ring amino, cyano, phenyl
logP (Estimated) ~5.2 ~2.5 ~3.8–4.5 ~3.0–3.5
Aqueous Solubility Low Moderate Moderate (pH-dependent) Low to moderate
Potential Applications Prodrug, transdermal delivery Vasodilation, topical use CNS targets, antimicrobials Enzyme inhibition, therapeutics

Biological Activity

4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a benzyl group linked to a nicotinic acid derivative, with a 4-chlorophenyl group and a hexyloxy chain, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in the fields of neurology and inflammation.

Chemical Structure and Properties

  • Molecular Formula : C25H26ClNO3
  • CAS Number : 83123-72-2
  • Structural Features : The compound contains a benzyl moiety, a chlorophenyl group, and a hexyloxy chain, contributing to its lipophilicity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interaction with nicotinic acetylcholine receptors (nAChRs) and possibly other pharmacological targets. Preliminary studies suggest that this compound may enhance drug delivery mechanisms and improve bioavailability through modifications in existing drugs .

Pharmacological Properties

  • Binding Affinity : Initial studies indicate that this compound may exhibit significant binding affinity to nAChRs, which are implicated in various neurological functions. Techniques such as radiolabeled ligand binding assays can be utilized to assess these interactions.
  • Potential Therapeutic Applications : The compound is being explored for its potential in treating neurological conditions and inflammatory diseases due to its structural characteristics that may confer specific advantages over analogs.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds provides insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
Benzyl NicotinateBenzene ring with a nicotinic acid moietyKnown for vasodilatory effects
4-((4-Chlorophenyl)methoxy)benzoic acidContains a chlorophenyl group but lacks the hexyloxy chainExhibits anti-inflammatory properties
4-[4-(4-Chlorophenyl)butoxy]phenylmethyl pyridine-3-carboxylateSimilar aromatic structure with butoxy instead of hexyloxyPotentially different receptor interactions

This table illustrates how variations in structure can influence biological activity and therapeutic applications.

Case Studies

Recent investigations into the pharmacodynamics of similar compounds have highlighted the importance of structural modifications on biological activity. For instance, compounds with enhanced lipophilicity often demonstrate improved cellular uptake and bioavailability, leading to greater efficacy in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate?

  • Methodological Answer : Utilize a combination of high-performance liquid chromatography (HPLC) (≥97.0% purity validation, as per GC standards) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for structural elucidation. Cross-reference spectral data with analogs like 4-hydroxybenzaldehyde derivatives to confirm substituent positions . For quantification, employ mass spectrometry (MS) to detect trace impurities, particularly chlorinated byproducts .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-rate profiling in buffered solutions (pH 1–12.5) using pseudo-first-order kinetics, monitoring degradation via UV-Vis spectroscopy. Compare hydrolysis pathways to structurally similar phenolic compounds (e.g., ezetimibe derivatives), which exhibit pH-dependent rearrangement and cleavage patterns . Include controls for oxidative degradation using accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. What experimental design strategies (e.g., factorial design) are optimal for studying the structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : Implement a 2^k factorial design to systematically vary substituents (e.g., chlorophenyl position, hexyloxy chain length) and assess biological activity. Use response surface methodology (RSM) to optimize reaction yields and activity metrics. This approach minimizes experimental runs while identifying synergistic effects, as demonstrated in membrane separation and fuel engineering studies . For SAR validation, pair with molecular docking simulations to predict binding affinities .

Q. How can computational modeling (e.g., COMSOL Multiphysics integrated with AI) predict the compound's interactions in biological systems?

  • Methodological Answer : Develop a multiscale model integrating quantum mechanical (QM) calculations for electronic properties and molecular dynamics (MD) for membrane permeability. Use AI-driven platforms (e.g., COMSOL) to simulate diffusion kinetics across lipid bilayers or enzyme binding pockets. Reference frameworks for AI in chemical engineering highlight predictive accuracy for heterogeneous reaction systems . Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Apply evidence-based inquiry principles to re-evaluate experimental variables (e.g., solvent polarity, cell line specificity). For example, discrepancies in IC50 values may arise from differences in assay pH or metabolite interference. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) and align results with theoretical frameworks, such as receptor-ligand interaction models . Use meta-analysis tools to synthesize data from heterogeneous studies .

Q. What methodologies are recommended for studying the compound's environmental fate, including air-surface exchange and precipitation scavenging?

  • Methodological Answer : Deploy gas chromatography-mass spectrometry (GC-MS) to track atmospheric degradation products. Model partitioning coefficients (e.g., log KOW) using EPACT-compliant frameworks, which account for heterogeneous chemistry and oceanic deposition pathways . For field validation, use high-resolution mass spectrometry (HRMS) in aerosol samples, referencing protocols from energy-related pollutant studies .

Methodological Frameworks and Theory

Q. How can researchers link mechanistic studies of this compound to broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Ground hypotheses in transition-state theory for enzyme inhibition or QSAR models for bioavailability predictions. For example, the chlorophenyl moiety’s electron-withdrawing effects can be contextualized within Hammett linear free-energy relationships. Theoretical alignment ensures reproducibility, as emphasized in evidence-based inquiry guidelines .

Q. What statistical approaches are critical for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves, using tools like GraphPad Prism. For skewed distributions, employ non-parametric tests (e.g., Kruskal-Wallis) with Bonferroni correction. Pre-test/post-test designs with control groups, as outlined in chemical engineering research, enhance internal validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.